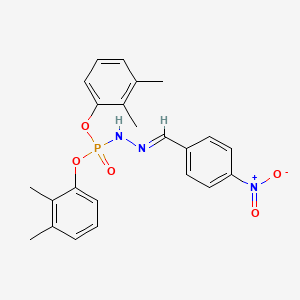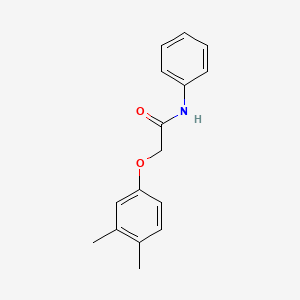
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide, also known as CFF, is a novel synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. CFF belongs to the class of compounds known as furanocannabinoids, which are structurally similar to the psychoactive compound found in marijuana, delta-9-tetrahydrocannabinol (THC). However, unlike THC, CFF does not exhibit any psychoactive effects.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide is not fully understood, but it is believed to interact with the endocannabinoid system (ECS) in the body. The ECS is a complex system of neurotransmitters and receptors that play a role in various physiological processes, including pain perception, appetite, and mood. 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide is believed to interact with the CB1 and CB2 receptors of the ECS, modulating their activity and leading to the observed effects.
Biochemical and Physiological Effects
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to have a variety of biochemical and physiological effects. In cancer research, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspase-3 and caspase-9. In pain management, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to have analgesic effects through the modulation of the ECS. In neuroprotection, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to protect against oxidative stress and inflammation, leading to the preservation of neuronal function.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide in lab experiments is its high purity and yield, making it suitable for various research applications. However, one limitation is the lack of information on its long-term effects and safety profile, which needs to be further studied before it can be used in clinical settings.
Future Directions
There are many future directions for the research of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide. One potential direction is the optimization of its synthesis method to produce higher yields and purity. Another direction is the further study of its mechanism of action and interaction with the ECS. Additionally, the potential therapeutic applications of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide in various fields, including cancer research, pain management, and neuroprotection, need to be further explored. Finally, the safety and long-term effects of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide need to be studied in more detail to ensure its potential as a clinical treatment.
Conclusion
In conclusion, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide, or 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide, is a novel synthetic compound with potential therapeutic applications in various fields. Its synthesis method has been optimized to produce high yields and purity, making it suitable for research purposes. 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide interacts with the endocannabinoid system in the body, leading to a variety of biochemical and physiological effects. While there are limitations to its use in clinical settings, there are many future directions for the research of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide, making it a promising area of study.
Synthesis Methods
The synthesis of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide involves the reaction between 2-chlorobenzoyl chloride and 4-fluoroaniline, followed by the reaction between the resulting intermediate and furfurylamine. The final product is obtained through purification by column chromatography. The synthesis of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been optimized to produce high yields and purity, making it suitable for research purposes.
Scientific Research Applications
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been studied for its potential therapeutic applications in various fields, including cancer research, pain management, and neuroprotection. In cancer research, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising anti-cancer agent. In pain management, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to have analgesic properties, making it a potential alternative to traditional painkillers. In neuroprotection, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
properties
IUPAC Name |
5-(2-chlorophenyl)-N-(4-fluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO2/c18-14-4-2-1-3-13(14)15-9-10-16(22-15)17(21)20-12-7-5-11(19)6-8-12/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKXMXPQBBOLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide | |
CAS RN |
618400-45-6 |
Source


|
| Record name | 5-(2-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-2-FURAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5859335.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5859336.png)

![2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5859349.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5859361.png)


![4-chloro-N'-{2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5859397.png)
![N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5859405.png)
![methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5859412.png)
![3-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5859422.png)
![1-[(diphenylphosphoryl)methyl]piperidine](/img/structure/B5859427.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide](/img/structure/B5859432.png)